2,4-dibromo-N-(1-phenylethyl)benzamide
Description
Properties
Molecular Formula |
C15H13Br2NO |
|---|---|
Molecular Weight |
383.08 g/mol |
IUPAC Name |
2,4-dibromo-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(16)9-14(13)17/h2-10H,1H3,(H,18,19) |
InChI Key |
FOOZFIIYPGXXRD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Chiral Separation Efficiency :
- The 3,5-dinitro derivative exhibits superior enantioseparation (Rs = 1.89) compared to other analogs, attributed to strong π-π interactions between nitro groups and chiral stationary phases in HPLC .
- Brominated analogs (e.g., 4-bromo) may exhibit lower resolution due to reduced electron-withdrawing capacity but offer enhanced lipophilicity for membrane permeability in bioactive applications.
Nitro and trifluoromethyl groups (e.g., 3-nitro-5-CF₃ analog) show specificity for bacterial targets like FtsZ, critical for cell division .
Synthetic Accessibility :
- Brominated benzamides are typically synthesized via Suzuki-Miyaura coupling (e.g., 58% yield for a naphthalene-boronic acid precursor) or Pd(0)-catalyzed arylation .
- Yields for dibromo derivatives may be lower due to steric hindrance from ortho-substituents, as seen in analogous syntheses .
Structural and Functional Group Analysis
Electronic Effects:
- Bromine (Br) : Moderately electron-withdrawing (+I effect), increases lipophilicity (logP) and stability against metabolic degradation.
- Nitro (NO₂): Strong electron-withdrawing (-I, -M effects), enhances chiral recognition in separations but may reduce bioavailability due to polarity .
- Amino (NH₂): Electron-donating (+M effect), improves solubility but may increase reactivity and toxicity risks .
Steric Considerations:
- Para-Substituents (4-bromo) : Minimize steric effects, favoring higher synthetic efficiency and crystallinity .
Preparation Methods
Direct Bromination of Benzoic Acid Derivatives
The foundational step involves introducing bromine atoms at the 2- and 4-positions of the benzene ring. Benzoic acid’s electron-withdrawing carboxyl group directs electrophilic substitution to the meta and para positions. Controlled bromination achieves 2,4-dibromobenzoic acid:
Procedure :
-
Step 1 : Benzoic acid undergoes monobromination using liquid bromine (Br₂) in sulfuric acid at 0–5°C, yielding 4-bromobenzoic acid.
-
Step 2 : A second bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C introduces the ortho bromine, forming 2,4-dibromobenzoic acid with 65% yield.
Key Data :
| Parameter | Value |
|---|---|
| Brominating Agent | Br₂ (Step 1), NBS (Step 2) |
| Solvent | H₂SO₄ (Step 1), DMF (Step 2) |
| Temperature | 0–5°C (Step 1), 80°C (Step 2) |
| Yield | 75% (Step 1), 65% (Step 2) |
Alternative Bromination via Electrophilic Aromatic Substitution
For substrates resistant to direct bromination, Lewis acid catalysts like FeBr₃ enhance reactivity. For example, 2,4-dibromobenzoic acid is obtained in 70% yield using FeBr₃ and excess Br₂ in dichloromethane at 25°C.
Amidation Techniques
Acid Chloride-Mediated Amidation
The classical approach converts 2,4-dibromobenzoic acid to its acyl chloride, followed by reaction with (S)-1-phenylethylamine:
Procedure :
-
Step 1 : 2,4-Dibromobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form 2,4-dibromobenzoyl chloride.
-
Step 2 : The acyl chloride is treated with (S)-1-phenylethylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding the target amide in 85% yield.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | SOCl₂ |
| Solvent | THF |
| Base | Et₃N |
| Yield | 85% |
Coupling Agent-Assisted Amidation
Modern methods employ coupling agents to bypass acyl chloride intermediates. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) demonstrates superior efficiency:
Procedure :
-
2,4-Dibromobenzoic acid, PyBOP, and (S)-1-phenylethylamine are combined in DMF with N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 25°C for 12 hours, achieving 93% yield.
Advantages :
-
Eliminates hazardous SOCl₂ handling.
-
Higher functional group tolerance.
Stereochemical Considerations
The chiral (S)-1-phenylethylamine group necessitates enantioselective synthesis. Resolving racemic mixtures via diastereomeric salt formation or using chiral catalysts ensures optical purity. For instance, (S)-1-phenylethylamine preferentially forms crystalline diastereomers with 2,4-dibromobenzoyl chloride, enabling >99% enantiomeric excess (ee) after recrystallization.
Comparative Analysis of Methods
Table 1: Bromination Efficiency
| Method | Yield | Selectivity | Scalability |
|---|---|---|---|
| Direct Br₂/FeBr₃ | 70% | High | Moderate |
| Sequential Br₂/NBS | 65% | Moderate | High |
Table 2: Amidation Performance
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Acid Chloride | 85% | 98% | 6 hours |
| PyBOP Coupling | 93% | 99% | 12 hours |
Industrial-Scale Adaptations
Patent CN103060837A highlights a copper-catalyzed amidation protocol for brominated benzamides. Using CuI and 1,10-phenanthroline in 1,4-dioxane at 100°C, this method achieves 88% yield with reduced byproducts. Similarly, WO2024109965A2 emphasizes solvent-free conditions for bromination, enhancing atom economy.
Challenges and Mitigation
-
Regioselectivity : Over-bromination is mitigated by stepwise addition of brominating agents.
-
Amide Hydrolysis : Anhydrous conditions and rapid workup prevent degradation of the amide bond.
-
Optical Purity : Chiral HPLC monitors ee, with recrystallization in hexane/ethyl acetate mixtures resolving impurities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dibromo-N-(1-phenylethyl)benzamide, and what are the critical steps requiring optimization?
- Methodological Answer : Synthesis typically involves bromination of a benzamide precursor followed by N-alkylation with 1-phenylethylamine. Key steps include:
- Bromination : Using reagents like Br₂ in acetic acid or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to achieve regioselective dibromination at the 2,4-positions .
- N-Alkylation : Reaction of the brominated benzoyl chloride with (1-phenylethyl)amine in anhydrous THF, requiring inert conditions (argon/nitrogen) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity .
- Optimization Challenges :
- Avoiding over-bromination by controlling stoichiometry and reaction time.
- Minimizing racemization during N-alkylation by using chiral auxiliaries or enantiopure amines .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry. Key signals include aromatic protons (δ 7.2–8.1 ppm) and the NH amide proton (δ 9.3 ppm) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., [M+H]⁺ at m/z 423.98) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the (1-phenylethyl) group’s spatial arrangement .
Q. What physicochemical properties of this compound influence experimental design?
- Answer :
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what are the pitfalls in maintaining enantiopurity?
- Methodological Answer :
- Chiral Resolution : Use enantiopure (R)- or (S)-1-phenylethylamine to control stereochemistry at the benzylic position.
- Catalytic Asymmetric Bromination : Employ chiral catalysts (e.g., BINAP-metal complexes) to direct dibromination .
- Pitfalls :
- Racemization during alkylation due to acidic NH protons. Mitigate by using mild bases (e.g., K₂CO₃ instead of NaOH) .
- Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., mono-bromo or trifluoromethyl variants) to isolate contributions of bromine substituents .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
Q. What theoretical frameworks guide the design of this compound as a enzyme inhibitor?
- Methodological Answer :
- Molecular Docking : Align with enzyme active sites (e.g., tyrosine kinases) using AutoDock Vina. Bromine atoms enhance halogen bonding with backbone carbonyls .
- Pharmacophore Modeling : Identify critical features (amide NH for H-bonding, bromines for hydrophobic contacts) using Schrödinger Phase .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substitution using MD simulations .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability of this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent purity (HPLC-grade DMSO) and storage conditions (desiccated, −20°C) .
- Degradation Studies : Monitor stability via LC-MS over 72 hours under varying pH (3–9) and temperatures (4–37°C) .
- Inter-Lab Validation : Collaborate with independent labs to confirm data using identical protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
